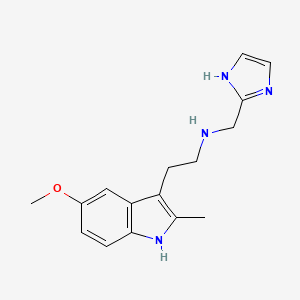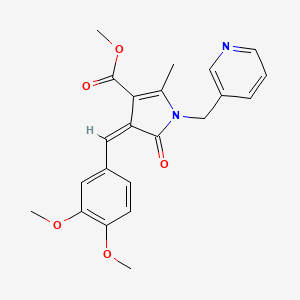![molecular formula C9H10O4S B11509554 Ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B11509554.png)
Ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE is an organic compound with the molecular formula C8H10O2S It is a derivative of thieno[3,4-b][1,4]dioxine, a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE typically involves the reaction of thieno[3,4-b][1,4]dioxine with ethyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures around 60-80°C. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the thieno[3,4-b][1,4]dioxine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
- Thieno[3,4-b][1,4]dioxine derivatives
Uniqueness
ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate |
InChI |
InChI=1S/C9H10O4S/c1-2-11-9(10)8-7-6(5-14-8)12-3-4-13-7/h5H,2-4H2,1H3 |
InChI Key |
WGKIXRIZQOQWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CS1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11509471.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11509481.png)
![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(thien-2-ylcarbonyl)piperazine](/img/structure/B11509486.png)


![{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509496.png)


![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B11509507.png)
![2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one](/img/structure/B11509517.png)
![4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11509531.png)
